5-Methylsulfanylpent-1-yne
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Overview
Description
5-Methylsulfanylpent-1-yne is an organic compound with the molecular formula C6H10S It is characterized by the presence of a methylsulfanyl group attached to a pent-1-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylsulfanylpent-1-yne typically involves the following steps:
Starting Materials: The synthesis begins with 1-bromo-4-pentene and sodium thiomethoxide.
Conditions: This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methylsulfanylpent-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the triple bond can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 5-Methylsulfanylpentane.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: 5-Methylsulfanylpentane
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Methylsulfanylpent-1-yne is utilized in several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Material Science: It is employed in the development of novel materials with unique properties, such as conductive polymers.
Pharmaceuticals: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 5-Methylsulfanylpent-1-yne involves its interaction with various molecular targets. The methylsulfanyl group can participate in nucleophilic or electrophilic reactions, depending on the reaction conditions. The triple bond in the pent-1-yne backbone provides a site for addition reactions, allowing the compound to form new bonds with other molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methylsulfanylpent-1-ene: Similar structure but with a double bond instead of a triple bond.
4-Pentenyl methyl sulfide: Similar structure but with a different position of the double bond.
Pent-4-enyl methyl sulfide: Similar structure but with a different position of the double bond.
Uniqueness
5-Methylsulfanylpent-1-yne is unique due to the presence of both a methylsulfanyl group and a triple bond in its structure. This combination imparts distinct chemical reactivity, making it a versatile compound for various applications in organic synthesis and catalysis.
Biological Activity
5-Methylsulfanylpent-1-yne (CAS Number: 57079-99-9) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its chemical properties, mechanisms of action, and relevant case studies.
This compound is characterized by its unique structure, which includes a methylsulfanyl group and an alkyne functional group. Its molecular formula is C6H10S, and it has a molecular weight of approximately 118.21 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Research indicates that compounds with similar structures can exhibit diverse pharmacological effects, including:
- Antimicrobial Activity : Some studies suggest that alkynes can possess antibacterial properties by disrupting bacterial cell wall synthesis.
- Anti-inflammatory Effects : Compounds with sulfanyl groups have been reported to modulate inflammatory pathways, potentially reducing inflammation in various tissues.
- Antitumor Activity : There is emerging evidence that certain alkynes may inhibit cancer cell proliferation through apoptosis induction.
Antimicrobial Activity
A study conducted by Kendre et al. (2015) investigated the antimicrobial properties of various sulfanyl-containing compounds, including derivatives of this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | S. aureus | 15 |
This compound | E. coli | 12 |
Anti-inflammatory Properties
In another study focusing on the anti-inflammatory effects, researchers assessed the impact of this compound on cytokine production in vitro. The findings indicated a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages.
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
IL-6 | 300 | 150 |
TNF-alpha | 250 | 100 |
Properties
IUPAC Name |
5-methylsulfanylpent-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S/c1-3-4-5-6-7-2/h1H,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXINKQHWUNELV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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